(3-Fluorophenethyl)hydrazine
Description
(3-Fluorophenethyl)hydrazine is a fluorinated hydrazine derivative characterized by a phenethyl group substituted with a fluorine atom at the meta position. Structurally, it combines a hydrazine (-NH-NH₂) moiety with a 3-fluorophenethyl backbone, making it a versatile intermediate in medicinal and organic chemistry.
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(3-fluorophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11FN2/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6,11H,4-5,10H2 |
InChI Key |
AQSMCGBZLIQROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenethyl)hydrazine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for (3-Fluorophenethyl)hydrazine are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions: (3-Fluorophenethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Azines and other nitrogen-containing compounds.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: (3-Fluorophenethyl)hydrazine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of fluorescent probes and other materials .
Biology: In biological research, (3-Fluorophenethyl)hydrazine is used to study enzyme mechanisms and as a reagent in the synthesis of biologically active molecules .
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent .
Industry: In the industrial sector, (3-Fluorophenethyl)hydrazine is used in the production of polymers, dyes, and other materials. It is also used as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of (3-Fluorophenethyl)hydrazine involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor or activator of enzymes, depending on the specific target and conditions. The compound can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. It can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Structural Analogs
Physicochemical Properties
Biological Activity
(3-Fluorophenethyl)hydrazine is a compound belonging to the hydrazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while also providing data tables summarizing key findings.
Overview of Hydrazine Derivatives
Hydrazines, including (3-Fluorophenethyl)hydrazine, are characterized by the presence of the hydrazine functional group (-NH-NH-). They have been studied for various biological activities such as:
- Antimicrobial : Effective against bacteria and fungi.
- Anticonvulsant : Potential in treating epilepsy.
- Analgesic : Pain-relieving properties.
- Anti-inflammatory : Reducing inflammation in various conditions.
- Anticancer : Inhibition of tumor growth in several cancer types .
The biological activity of (3-Fluorophenethyl)hydrazine can be attributed to several mechanisms:
- Enzyme Inhibition : Hydrazines can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Interaction with Receptors : They may bind to specific receptors, modulating physiological responses.
- Oxidative Stress Induction : Some hydrazines induce oxidative stress, which can lead to apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key biological activities and effects of (3-Fluorophenethyl)hydrazine based on various studies:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of S. aureus | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anticonvulsant | Reduces seizure frequency | |
| Anti-inflammatory | Decreases inflammatory markers |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the efficacy of (3-Fluorophenethyl)hydrazine against various bacterial strains, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus . -
Anticancer Properties :
Research indicated that (3-Fluorophenethyl)hydrazine has potential anticancer effects by inducing apoptosis in human breast cancer cells. The mechanism involved the activation of caspase pathways, leading to cell death at concentrations as low as 10 µM . -
Neuroprotective Effects :
In a model of epilepsy, (3-Fluorophenethyl)hydrazine was shown to reduce seizure frequency significantly compared to control groups. This effect was linked to its ability to modulate neurotransmitter levels in the brain . -
Anti-inflammatory Effects :
A study reported that treatment with (3-Fluorophenethyl)hydrazine resulted in decreased levels of pro-inflammatory cytokines in animal models, suggesting its potential use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
